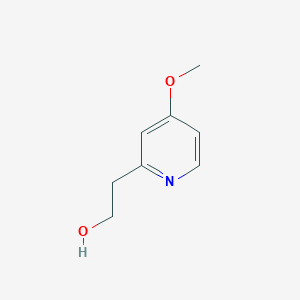
1-(2-oxopropyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-oxopropyl)cyclopentane-1-carboxylic acid is a synthetic compound characterized by a cyclopentane ring with a carboxylic acid group and a ketone group attached to it. This compound has garnered attention due to its potential biological activity and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1-(2-oxopropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the carboxylic acid group or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .
科学的研究の応用
1-(2-oxopropyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid.
Cyclopentane-1-carboxylic acid: Lacks the ketone group present in this compound.
2-oxopropyl derivatives: Compounds with similar structural features but different ring systems or functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyclopentane ring, a carboxylic acid group, and a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
1-(2-oxopropyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)6-9(8(11)12)4-2-3-5-9/h2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKGFIISOSUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
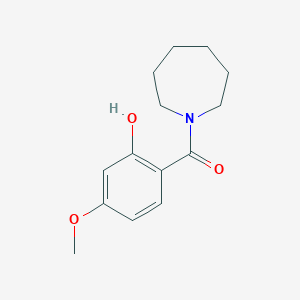
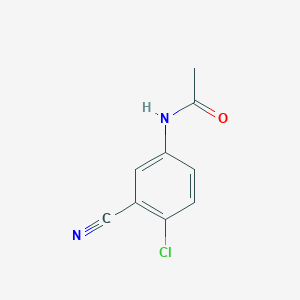

![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
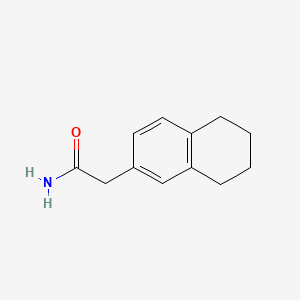
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)
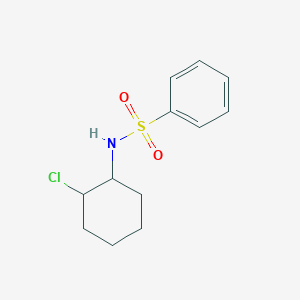
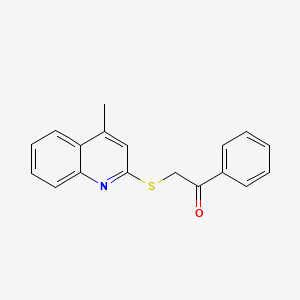
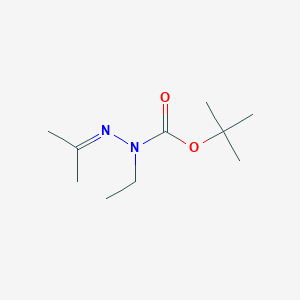

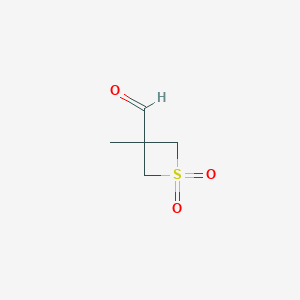
![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
